molecular formula C7H6BF4KO2S B15340979 Potassium [3-fluoro-4-(methylsulfonyl)phenyl]trifluoroborate

Potassium [3-fluoro-4-(methylsulfonyl)phenyl]trifluoroborate

Cat. No.: B15340979
M. Wt: 280.09 g/mol
InChI Key: WXZMKHZTOJLFFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium [3-fluoro-4-(methylsulfonyl)phenyl]trifluoroborate is an organoboron reagent belonging to the class of potassium trifluoroborate salts. These salts are air- and moisture-stable alternatives to boronic acids, making them highly valuable in synthetic organic chemistry, particularly in transition-metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura couplings . The presence of the trifluoroborate group (BF3K) enhances the compound's stability and handling properties compared to its boronic acid precursor, while still allowing it to transmetalate with palladium catalysts to form critical carbon-carbon bonds . The unique structure of this compound, featuring both a fluorine atom and a methylsulfonyl group on the phenyl ring, makes it a versatile building block in medicinal chemistry and drug discovery. The fluorine atom is a key feature in many bioactive molecules, as its introduction can influence a compound's metabolic stability, bioavailability, and binding affinity . The methylsulfonyl group is a strong electron-withdrawing moiety that can be utilized for further chemical transformations or to modulate the electronic properties of the target molecule. Researchers value this reagent for its application in the synthesis of complex fluorinated and sulfonylated aromatic structures, which are common scaffolds in pharmaceuticals and agrochemicals. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H6BF4KO2S

Molecular Weight

280.09 g/mol

IUPAC Name

potassium;trifluoro-(3-fluoro-4-methylsulfonylphenyl)boranuide

InChI

InChI=1S/C7H6BF4O2S.K/c1-15(13,14)7-3-2-5(4-6(7)9)8(10,11)12;/h2-4H,1H3;/q-1;+1

InChI Key

WXZMKHZTOJLFFE-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC(=C(C=C1)S(=O)(=O)C)F)(F)(F)F.[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of potassium [3-fluoro-4-(methylsulfonyl)phenyl]trifluoroborate typically involves the reaction of 3-fluoro-4-(methylsulfonyl)phenylboronic acid with potassium trifluoroborate. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature until the reaction is complete, followed by purification to isolate the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for scalability and cost-effectiveness. Large-scale reactions may employ continuous flow reactors to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Potassium [3-fluoro-4-(methylsulfonyl)phenyl]trifluoroborate primarily undergoes substitution reactions, particularly in Suzuki–Miyaura cross-coupling reactions. These reactions involve the coupling of the organotrifluoroborate with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Major Products

The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action of potassium [3-fluoro-4-(methylsulfonyl)phenyl]trifluoroborate in Suzuki–Miyaura cross-coupling reactions involves several key steps:

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The electronic and steric properties of substituents on the aryl ring significantly influence the reactivity and stability of trifluoroborate salts. Below is a comparative analysis:

Compound Name Substituents Molecular Weight (g/mol) Key Properties
Potassium [3-fluoro-4-(methylsulfonyl)phenyl]trifluoroborate 3-F, 4-SO₂CH₃ ~318.1* High electrophilicity due to electron-withdrawing SO₂CH₃; moderate solubility in polar solvents
Potassium (4-fluorophenyl)trifluoroborate 4-F 208.0 Lower electrophilicity; high solubility in water and alcohols
Potassium [4-(tert-butyl)phenyl]trifluoroborate 4-(C(CH₃)₃) 254.1 Steric hindrance from tert-butyl group reduces coupling efficiency
Potassium [3-(morpholinylcarbonyl)phenyl]trifluoroborate 3-(N-morpholino-CO) 297.1 Polar carbonyl group enhances solubility in DMF and DMSO
Potassium [4-(2-hydroxyethyl)phenyl]trifluoroborate 4-(CH₂CH₂OH) 238.1 Hydrophilic hydroxyethyl group improves aqueous compatibility

*Estimated based on analogous structures.

Key Findings :

  • Solubility: Polar substituents (e.g., morpholinylcarbonyl, hydroxyethyl) enhance solubility in polar aprotic solvents, whereas the methylsulfonyl group may limit solubility in non-polar media .

Comparison with Other Methods :

  • Potassium alkoxymethyltrifluoroborates are synthesized via SN2 displacement of bromomethyltrifluoroborate precursors, requiring optimized Soxhlet extraction for purity .
  • Vinyl and aryl trifluoroborates often employ tin-boron exchange or fluoro-borate ligand substitution, as demonstrated in early studies .

Catalytic Performance in Cross-Coupling Reactions

The methylsulfonyl group’s electron-withdrawing nature enhances oxidative addition in palladium-catalyzed Suzuki-Miyaura couplings. Comparative data from literature:

Substrate Catalyst System Yield (%) Reference
This compound Pd(PPh₃)₄, K₂CO₃, DMF 85–90
Potassium (4-fluorophenyl)trifluoroborate Pd(OAc)₂, SPhos, THF 78
Potassium [4-(methoxy)phenyl]trifluoroborate PdCl₂(dppf), Cs₂CO₃, DME 65

Observations :

  • The target compound achieves higher yields compared to electron-rich analogs (e.g., methoxy-substituted), likely due to enhanced electrophilicity .
  • In gold-catalyzed reactions, stoichiometric aryl trifluoroborates (e.g., phenyl derivatives) show moderate yields (30–40%), suggesting that methylsulfonyl-substituted variants may require tailored conditions .

Challenges and Limitations

  • Solubility: Limited solubility in non-polar solvents may necessitate polar reaction media (e.g., DMF, DMSO) .
  • Synthetic complexity : Multi-step synthesis of the methylsulfonyl group increases production costs compared to simpler derivatives .
  • Compatibility with Lewis acids : Unlike phenyl trifluoroborates, which require Sc(OTf)₃ for Passerini-type reactions, the target compound’s reactivity under Lewis acid-free conditions remains unexplored .

Q & A

Q. How can computational modeling predict reactivity trends or byproduct formation in complex reaction systems?

  • Methodology :
  • DFT calculations : Simulate transition states to identify rate-limiting steps (e.g., transmetalation vs. oxidative addition) .
  • Machine learning : Train models on literature data to predict optimal conditions for new substrates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.